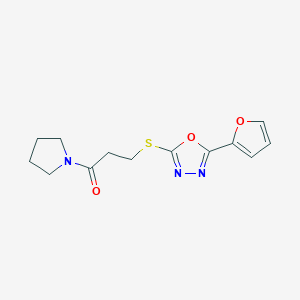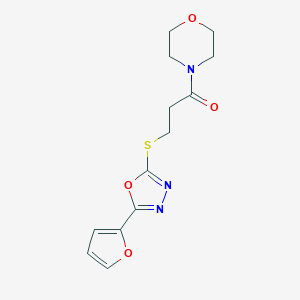![molecular formula C16H19NO4 B285733 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester](/img/structure/B285733.png)
9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors, including topoisomerases, HIV-1 integrase, and bacterial DNA gyrase.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity, with the ability to induce apoptosis in cancer cells. It has also been shown to have antiviral and antimicrobial activity, with the ability to inhibit the replication of HIV-1 and various bacteria. Additionally, it has been investigated for its potential as a ligand for metal ions, with the ability to form stable complexes with various metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is its potent pharmacological activity, which makes it a promising candidate for drug development. However, one of the main limitations is its complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several potential future directions for the research of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester. One potential direction is the investigation of its potential as a ligand for metal ions, with the aim of developing new metal-based drugs. Another potential direction is the exploration of its potential as a therapeutic agent for the treatment of viral and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a complex chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicinal chemistry, metal-based drugs, and organic synthesis, make it a promising candidate for further investigation.
Synthesis Methods
The synthesis of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester involves the reaction of 4,5-dihydro-1,2-oxazole-3-carboxylic acid with isopropyl chloroformate and 1,2,3,6-tetrahydrophthalic anhydride in the presence of triethylamine. The resulting product is then treated with methyl magnesium bromide to obtain the final product.
Scientific Research Applications
9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester has been extensively studied for its potential application in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In addition, it has been studied for its potential as a ligand for metal ions, as well as its use in organic synthesis.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
propan-2-yl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-9(2)20-15(19)13-11-8-16(3,17-14(13)18)21-12-7-5-4-6-10(11)12/h4-7,9,11,13H,8H2,1-3H3,(H,17,18) |
InChI Key |
NEGZZQMCPMSSSJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C2CC(NC1=O)(OC3=CC=CC=C23)C |
Canonical SMILES |
CC(C)OC(=O)C1C2CC(NC1=O)(OC3=CC=CC=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)


